2-(3-Bromopyridin-4-YL)acetonitrile
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Overview
Description
2-(3-Bromopyridin-4-YL)acetonitrile is a chemical compound with the molecular formula C7H5BrN2. It is a derivative of pyridine, a basic heterocyclic organic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromopyridin-4-YL)acetonitrile typically involves the bromination of 4-pyridineacetonitrile. One common method includes the reaction of 4-pyridineacetonitrile with bromine in the presence of a suitable solvent and catalyst. The reaction conditions often involve moderate temperatures and controlled addition of bromine to ensure selective bromination at the desired position .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to ensure the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromopyridin-4-YL)acetonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides, often in the presence of a base and a suitable solvent.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions include various substituted pyridine derivatives, which can have different functional groups depending on the reagents used .
Scientific Research Applications
2-(3-Bromopyridin-4-YL)acetonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-(3-Bromopyridin-4-YL)acetonitrile involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and the derivatives formed from the compound .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-(3-Bromopyridin-4-YL)acetonitrile is unique due to its specific bromination pattern, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
2-(3-bromopyridin-4-yl)acetonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2/c8-7-5-10-4-2-6(7)1-3-9/h2,4-5H,1H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAOBSLPTEJADHP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1CC#N)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90571890 |
Source
|
Record name | (3-Bromopyridin-4-yl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90571890 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.03 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
142892-31-7 |
Source
|
Record name | (3-Bromopyridin-4-yl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90571890 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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